花青素氯化物

描述

花青素氯化物是一种天然存在的花青素 ,一种存在于各种水果和蔬菜中的类黄酮色素。它以其鲜艳的红紫色而闻名,其颜色会根据其环境的 pH 值而变化。 花青素氯化物常见于红色浆果,如葡萄、越橘、黑莓、蓝莓、樱桃、黑果树莓、蔓越莓、接骨木、山楂、树莓、巴西莓和覆盆子 . 它也存在于其他水果中,如苹果和李子,以及红甘蓝和红洋葱 .

科学研究应用

花青素氯化物由于其抗氧化、抗炎和抗癌特性,在科学研究中具有广泛的应用 . 其一些显着的应用包括:

化学: 用作 pH 指示剂和氧化还原反应的研究。

生物学: 研究其在调节氧化应激和炎症中的作用。

医学: 探索其在癌症治疗、心血管保护和神经保护中的潜力。

工业: 用作食品和化妆品中的天然着色剂

作用机制

花青素氯化物通过各种分子靶点和途径发挥其作用。 它激活腺苷单磷酸激活的蛋白激酶 (AMPK),一种参与代谢和衰老的细胞能量传感器 . 花青素氯化物还与脂联素受体信号通路相互作用,导致 AMPK 激活以及随后对糖异生的抑制 . 此外,它表现出强大的抗氧化活性,在氧化应激诱导的癌细胞中诱导细胞衰老和凋亡 .

生化分析

Biochemical Properties

Cyanidin chloride is known for its antioxidant and anti-inflammatory properties . The catabolism of Cyanidin chloride in the gastrointestinal tract could produce bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid, which enhance its bioavailability . These metabolites interact with various enzymes, proteins, and other biomolecules, contributing to its biochemical reactions .

Cellular Effects

Cyanidin chloride has various effects on cells, most of which can be described as being anti-diabetic and possibly slightly benefit other parameters associated with ‘metabolic syndrome’ (anti-inflammatory, anti-oxidant, etc.) . Recent studies have reported that Cyanidin chloride exhibits inhibitory effects on the growth of colon cancer cells by controlling cell cycle arrest and stress proteins . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cyanidin chloride involves several pathways, including suppressing the activation of NF-κB signaling pathways . Abnormal regulation of the NF-κB pathway has been observed in patients with IBD . Through an oxidation with molecular oxygen and NADPH, a hydroxyl group is added to the para position of the aromatic ring. The compound then reacts with Coenzyme A (CoA), CoA ligase, and ATP to attach CoA to the carboxylic acid group .

Temporal Effects in Laboratory Settings

Changes in color and color stability of Cyanidin chloride in aqueous solutions were investigated at pHs from 0.5 to 13.1, by combination of colorimetry and spectrophotometry . The main anthocyanin was cyanidin-3-o-glucoside chloride, and the red petals contained the highest concentration of this pigment .

Dosage Effects in Animal Models

In animal models, the effects of Cyanidin chloride vary with different dosages . In the prevention model, the animals were treated with doses of Cyanidin chloride (2 g/kg) and a cholesterol-rich diet during 8 weeks .

Metabolic Pathways

Cyanidin chloride can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The shikimate pathway is a biosynthetic pathway that uses the starting materials Phosphoenolpyruvic acid (PEP) and Erythrose 4-phosphate to form shikimic acid, which then further reacts to form specific aromatic amino acids .

Transport and Distribution

Cyanidin chloride is transported and distributed within cells and tissues . Chloride is the most abundant anion and serves many different biological roles . As a counterion for Na and K, chloride ensures electroneutrality both under steady state and during transport across cellular membranes .

Subcellular Localization

The subcellular localization results indicated that HvANS, a gene related to Cyanidin chloride, was in the cell membrane . This suggests that Cyanidin chloride may also be localized in the cell membrane, affecting its activity or function .

准备方法

合成路线和反应条件: 花青素氯化物可以通过 (+)-儿茶素和 (-)-表儿茶素的乙酸酯通过使用 N-溴代琥珀酰亚胺 (NBS) 进行单溴化以及后续处理来合成 . 另一种方法包括在埃希氏大肠杆菌中使用多顺反子和多变量载体来产生花青素 3-O-葡萄糖苷,然后可以将其转化为花青素氯化物 .

工业生产方法: 花青素氯化物的工业生产通常涉及从浆果和其他水果等天然来源中提取。 提取过程通常包括压碎水果、溶剂提取和通过色谱技术进行纯化等步骤 .

化学反应分析

反应类型: 花青素氯化物会经历各种化学反应,包括氧化反应、还原反应和取代反应。 它充当 pH 指示剂,根据其环境的 pH 值改变颜色 .

常见试剂和条件:

氧化: 花青素氯化物可以使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 取代反应通常涉及氢氧根离子等亲核试剂。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致醌的形成,而还原会产生二氢花青素衍生物 .

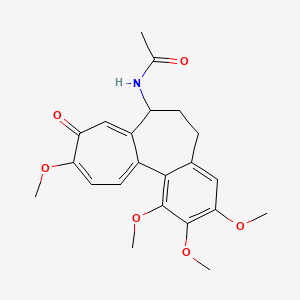

相似化合物的比较

花青素氯化物是几种花青素中的一种,包括飞燕草素氯化物、矮牵牛素氯化物、锦葵色素氯化物、芍药素氯化物和香叶木素氯化物 . 与这些化合物相比,花青素氯化物在其在各种水果和蔬菜中的广泛存在和其强大的抗氧化特性方面是独一无二的 . 每种花青素都具有独特的结构差异,影响着它们的顏色、抗氧化活性以及生物学作用 .

类似化合物:

- 飞燕草素氯化物

- 矮牵牛素氯化物

- 锦葵色素氯化物

- 芍药素氯化物

- 香叶木素氯化物

花青素氯化物以其多功能性和广泛的研究应用而著称,使其成为各种科学领域的宝贵化合物。

属性

IUPAC Name |

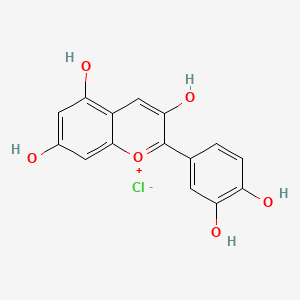

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAWNPJQKJEHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13306-05-3 (Parent) | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80967263 | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-58-5 | |

| Record name | Cyanidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5,7-pentahydroxyflavylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G4283G96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

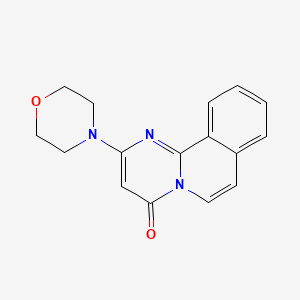

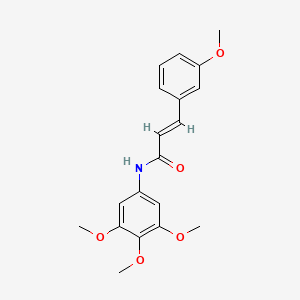

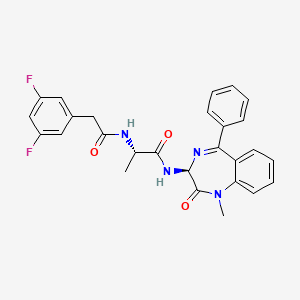

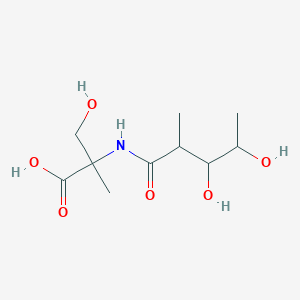

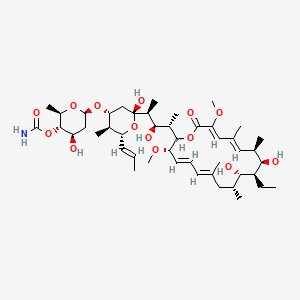

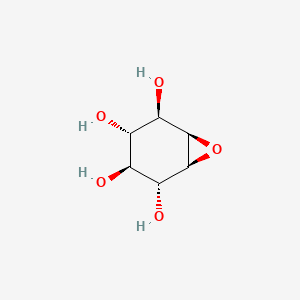

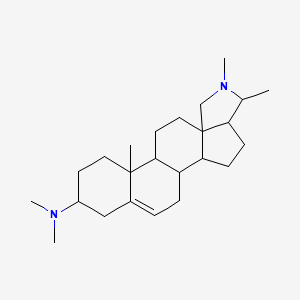

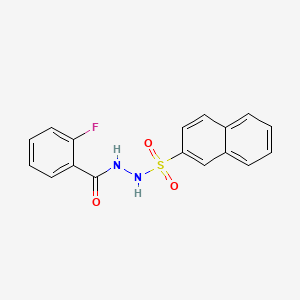

Feasible Synthetic Routes

A: Cyanidin chloride exhibits its effects through various mechanisms depending on the context. For instance, it inhibits osteoclast formation by suppressing RANKL-mediated signaling pathways, including NF-κB and ERK, ultimately reducing bone resorption. [] It also demonstrates anti-diabetic effects by reducing albumin glycation both in vitro and in vivo, potentially mitigating diabetic complications. [] Additionally, it shows promising antibacterial activity by targeting Sortase A in Staphylococcus aureus, disrupting virulence factors like adhesion and biofilm formation. []

A: * Molecular formula: C15H11ClO6 * Molecular weight: 322.7 g/mol * Spectroscopic data: Cyanidin chloride exhibits characteristic UV-Vis absorption peaks (e.g., around 530 nm). Infrared spectroscopy reveals structural information about its functional groups. [, , ]

A: Cyanidin chloride's stability is influenced by factors like pH, temperature, and light exposure. [, ] Encapsulation in liposomes has shown to improve its stability and bioavailability for therapeutic applications. [] Studies on its compatibility with different materials, especially in the context of photovoltaic cells, are ongoing. []

A: While not primarily known for its catalytic properties, cyanidin chloride's ability to modulate enzyme activity, such as polyphenol oxidase, is documented. [] It's crucial to distinguish between its direct interaction with enzymes and its broader biological effects.

A: Molecular docking studies are employed to investigate cyanidin chloride's interactions with target proteins like Sortase A. [] These simulations help elucidate binding sites and mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on structural modifications. []

A: Structural variations in the polyphenol structure, such as the presence of specific hydroxyl groups and glycosylation patterns, significantly impact its interaction with soybean protein. [] This suggests that even slight modifications can alter its binding affinity and potentially its biological activity.

A: Cyanidin chloride can be susceptible to degradation under certain conditions. [] Encapsulation techniques, like liposomal formulations, have been explored to enhance its stability, solubility, and bioavailability for therapeutic use. [, ]

A: Research on the absorption, distribution, metabolism, and excretion (ADME) of cyanidin chloride is ongoing. [] Understanding its in vivo activity and efficacy is crucial for translating its therapeutic potential.

A: Cyanidin chloride has shown promising results in various preclinical studies. For example, it exhibits anti-inflammatory and neuroprotective effects in an LPS-induced depression mouse model, improving behavioral outcomes and modulating cytokine levels in the hippocampus. [] It also inhibits the proliferation and induces apoptosis of colorectal cancer cells (HCT116, HT29, and SW620) in vitro. [] In vivo studies using an ovariectomy-induced osteoporosis mouse model demonstrated its protective effects against bone loss. []

A: Resistance mechanisms related to cyanidin chloride, particularly in a clinical setting, are yet to be fully elucidated. Further research is needed to explore potential resistance development, especially concerning its antibacterial activity against S. aureus. [, ]

A: Liposomal formulations have been investigated as a means to enhance the delivery and targeting of cyanidin chloride. [] This approach aims to improve its bioavailability and therapeutic efficacy while minimizing potential off-target effects.

ANone: Research exploring specific biomarkers to predict the efficacy of cyanidin chloride or monitor treatment response is currently limited. Identifying such biomarkers could be instrumental in personalizing therapeutic interventions.

A: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying cyanidin chloride in various matrices, including plant extracts and biological samples. [, ] Coupling HPLC with mass spectrometry (MS) allows for even more sensitive and specific detection and structural characterization. []

A: Cyanidin chloride's solubility can be influenced by factors like pH and the presence of other compounds. [] Understanding its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery for improved bioavailability and efficacy.

A: Analytical methods for determining cyanidin chloride, such as HPLC, require rigorous validation following established guidelines to ensure accuracy, precision, and specificity. [, ] This involves evaluating parameters like linearity, range, limit of detection, and limit of quantification.

A: Ensuring the consistency, safety, and efficacy of cyanidin chloride, especially if developed as a pharmaceutical agent, necessitates strict quality control and assurance measures throughout development, manufacturing, and distribution. [, ]

A: Research on the potential of cyanidin chloride to induce an immune response and strategies for modulating immunogenicity is currently limited. Further studies are required to assess its impact on the immune system, particularly in the context of therapeutic applications. []

A: Information on cyanidin chloride's interactions with drug transporters, which play a crucial role in drug absorption and distribution, is currently scarce. [] Understanding these interactions and strategies to modulate them is essential for optimizing its pharmacokinetic profile.

A: Cyanidin chloride's potential to induce or inhibit drug-metabolizing enzymes, which could lead to drug interactions, is an area requiring further investigation. [, ] Understanding these interactions is crucial for its safe and effective use alongside other medications.

A: As a naturally occurring compound, cyanidin chloride is generally considered biocompatible. [] Its potential for biodegradation suggests a lower risk of accumulation and environmental persistence compared to synthetic compounds.

A: Other anthocyanins or flavonoids with similar biological activities could serve as potential alternatives to cyanidin chloride. [, ] Evaluating their performance, cost-effectiveness, and environmental impact is crucial for identifying suitable substitutes.

A: Research focusing on specific strategies for recycling cyanidin chloride or managing its waste, particularly concerning large-scale production, is limited. Implementing environmentally friendly practices throughout its lifecycle is crucial for sustainability. [, ]

A: Various research databases, analytical techniques (like HPLC, MS), and in vitro and in vivo models are available to support ongoing research on cyanidin chloride. [, ] Collaboration and data sharing among researchers are crucial for advancing knowledge in this field.

A: Cyanidin chloride has been studied for decades, with early research focusing on its isolation and structural characterization from natural sources. [, , ] Over time, research has expanded to investigate its diverse biological activities, potential therapeutic applications, and underlying molecular mechanisms.

A: Research on cyanidin chloride bridges various disciplines, including chemistry, biology, pharmacology, and medicine. [] Collaborative efforts between scientists from different fields are crucial for unraveling its complex mechanisms of action and unlocking its full therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。